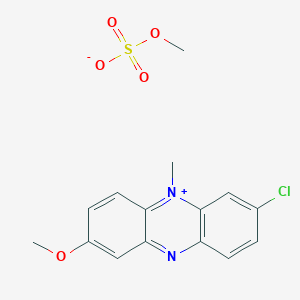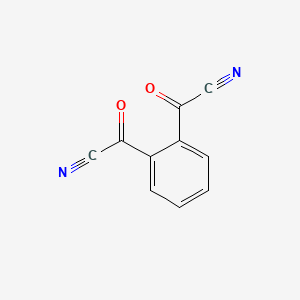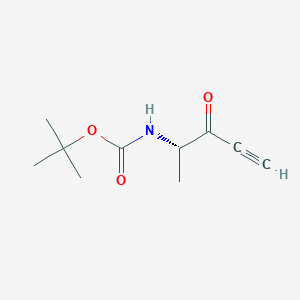
7-Chloro-2-methoxy-5-methylphenazin-5-ium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2-methoxy-5-methyl-phenazine is a phenazine derivative known for its diverse range of biological properties. Phenazines are nitrogen-containing heterocyclic compounds that exhibit antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
The synthesis of phenazines, including 7-chloro-2-methoxy-5-methyl-phenazine, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of o-phenylenediamines with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: Diphenylamines undergo reductive cyclization to form phenazines.
Oxidative Cyclization: 1,2-diaminobenzene or diphenylamines are oxidatively cyclized to produce phenazines.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed N-arylation of amines.
Chemical Reactions Analysis
7-chloro-2-methoxy-5-methyl-phenazine undergoes various chemical reactions, including:
Oxidation: Phenazines can be oxidized to form quinone derivatives.
Reduction: Reduction of phenazines can lead to the formation of dihydrophenazines.
Substitution: Electrophilic substitution reactions can occur on the phenazine ring, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or other transition metal catalysts for substitution reactions.
Scientific Research Applications
7-chloro-2-methoxy-5-methyl-phenazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-2-methoxy-5-methyl-phenazine involves several pathways:
Electron Shuttling: Acts as an electron shuttle to alternate terminal acceptors, modifying cellular redox states.
Gene Regulation: Functions as a cell signal that regulates patterns of gene expression.
Biofilm Formation: Contributes to biofilm formation and architecture, enhancing bacterial survival.
Comparison with Similar Compounds
7-chloro-2-methoxy-5-methyl-phenazine can be compared with other phenazine derivatives such as:
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antitumor and antifungal activities.
Clofazimine: An antituberculosis agent used as a prototype to develop new drugs with antimicrobial activities.
The uniqueness of 7-chloro-2-methoxy-5-methyl-phenazine lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other phenazine derivatives .
Properties
CAS No. |
7466-97-9 |
|---|---|
Molecular Formula |
C15H15ClN2O5S |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
7-chloro-2-methoxy-5-methylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C14H12ClN2O.CH4O4S/c1-17-13-6-4-10(18-2)8-12(13)16-11-5-3-9(15)7-14(11)17;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GPHQOOKEUMRWRK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC(=CC2=NC3=C1C=C(C=C3)Cl)OC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)



![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)



![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)

![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)

